molecular formula C21H24N2O5 B161801 Toborinone CAS No. 128667-95-8

Toborinone

Cat. No. B161801
CAS RN: 128667-95-8
M. Wt: 384.4 g/mol
InChI Key: BYKYPZBCMBEEGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Toborinone is a chemical compound that belongs to the category of cardiotonic agents. It is a synthetic analog of the naturally occurring compound, milrinone, and is used to treat heart failure. This compound has been extensively studied for its potential therapeutic benefits and has shown promising results in various scientific research studies.

Scientific Research Applications

Inotropic Agent and Cardiac Failure Treatment

Toborinone is known for its role as an inotropic agent with moderate coronary vasodilatory action, primarily used in the treatment of cardiac failure. It has shown significant improvement in hemodynamic status in patients with moderate to severe congestive heart failure (CHF) without direct chronotropic action. This attribute makes this compound a potential candidate for clinical use with antiarrhythmic agents in heart failure treatment (Kocić, 1998).

Vascular Capacitance and Conductance

This compound has been studied for its effects on vascular capacitance and conductance in experimental heart failure. The drug demonstrates potent venous and arterial dilatory effects in acute heart failure, indicating its potential as a balanced vasodilator for clinical application (Semeniuk, Belenkie, & Tyberg, 1998).

Myocardial Oxygen Consumption

Research on this compound's impact on myocardial oxygen consumption, particularly in pacing-induced heart failure dogs, reveals its potential for managing chronic and congestive heart failure. This compound increases ventricular performance without increasing myocardial oxygen consumption, which suggests a beneficial role in heart failure management (Itoh, Mori, Fujiki, & Tominaga, 1996).

Novel Inotropic Agent Characteristics

Studies describe this compound as a novel intravenous inotropic agent with properties like PDE inhibition, leading to increased cAMP and intracellular calcium levels. Unlike other inotropic agents, it does not induce positive chronotropic effects. This is attributed to its action on delaying rectifier currents, making it a distinctive option for congestive heart failure therapy (MacGowan, 2000).

Electrophysiological Effects

This compound's electrophysiological effects have been assessed in various studies. It modulates the action potential in isolated guinea pig sinoatrial node preparations, indicating a potential for diverse cardiac applications beyond inotropy (Orito, Takase, Fujiki, & Mori, 1996).

Pharmacokinetics in Heart Failure Patients

The pharmacokinetics of this compound in patients with congestive heart failure, including those with renal or hepatic impairment, shows no significant differences in pharmacokinetic parameters among different patient groups. This insight is crucial for its clinical use in diverse patient populations (Tammara, Trang, Kitani, Miyamoto, & Bramer, 2002).

Vasorelaxant Effects on Canine Arteries

Research on this compound's vasorelaxant effects on canine internal mammary arteries suggests potential applications in treating IMA malperfusion syndrome (Izumoto, Fujiki, & Kawazoe, 2001).

properties

IUPAC Name

6-[3-[(3,4-dimethoxyphenyl)methylamino]-2-hydroxypropoxy]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-19-7-3-14(9-20(19)27-2)11-22-12-16(24)13-28-17-5-6-18-15(10-17)4-8-21(25)23-18/h3-10,16,22,24H,11-13H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKYPZBCMBEEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC(COC2=CC3=C(C=C2)NC(=O)C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048813
Record name Toborinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

143343-83-3
Record name Toborinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143343-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Toborinone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143343833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Toborinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOBORINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U1N0YXM99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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